Tert-butyl 2-cyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyclopentylacetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is particularly noted for its fruity and floral aroma, making it a valuable ingredient in perfumes and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyclopentylacetate can be synthesized through the esterification reaction between tert-butyl alcohol and cyclopentylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. Flow microreactors are often employed to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyclopentylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tert-butyl alcohol and cyclopentylacetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: tert-Butyl alcohol and cyclopentylacetic acid.
Transesterification: A different ester and alcohol.
Reduction: Cyclopentylmethanol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-cyclopentylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to fragrance compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of Tert-butyl 2-cyclopentylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a similar structure but different aromatic properties.
Cyclopentyl acetate: Lacks the tert-butyl group, resulting in different chemical and physical properties.
tert-Butyl isobutyrate: Similar in structure but with a different alkyl group attached to the ester.
Uniqueness
Tert-butyl 2-cyclopentylacetate is unique due to its combination of the tert-butyl and cyclopentyl groups, which impart distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry, where specific scent characteristics are highly sought after .
Properties
CAS No. |
88931-75-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentylacetate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
KWOUWJQXSRDGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.